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Compound of Interest

Compound Name: 6-O-Acetylascorbic acid

CAS No.: 20229-76-9

Cat. No.: B8564682 Get Quote

Executive Summary
6-O-Acetylascorbic acid (6-O-AA) represents a strategic structural modification of L-ascorbic

acid (Vitamin C), designed to overcome the parent molecule's hydrophilicity and instability

while retaining its potent redox activity. As a short-chain ester (C2), 6-O-AA occupies a unique

physicochemical niche between the highly water-soluble ascorbic acid and the highly lipophilic

ascorbyl palmitate (C16). This guide provides a technical analysis of its chemical properties,

synthesis pathways, and biological mechanisms, with a specific focus on its potential as a

prodrug in dermatological and oncological applications.

Chemical Identity & Physiochemical Properties[1][2]
[3][4][5]
6-O-Acetylascorbic acid is formed by the esterification of the primary hydroxyl group at the C-

6 position of the ascorbic acid ring with an acetyl group. This modification alters the molecule's

polarity and transport characteristics without blocking the enediol group (C-2/C-3), which is

responsible for antioxidant activity.
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Property Value / Description

Chemical Name 6-O-Acetyl-L-ascorbic acid

CAS Number 20229-76-9

Molecular Formula C₈H₁₀O₇

Molecular Weight 218.16 g/mol

Melting Point 148–149 °C

Appearance White to off-white crystalline solid

Solubility
Soluble in water, methanol, ethanol; sparingly

soluble in non-polar solvents.

LogP (Predicted)
~ -0.9 to -0.5 (Less negative than AA's -1.85,

indicating improved lipophilicity)

pKa
~4.02 (Similar to AA, as the acidic enediol

system is intact)

Solubility & Partitioning Logic
Unlike Ascorbyl Palmitate, which is practically insoluble in water, 6-O-AA retains significant

water solubility due to the short acetyl chain. However, the acetylation breaks the extensive

hydrogen bonding network of the crystal lattice, slightly increasing solubility in organic solvents

like ethanol and acetone compared to the parent acid. This "amphiphilic-lite" character

suggests improved passive diffusion across lipid bilayers compared to pure ascorbic acid.

Synthesis Methodologies
The synthesis of 6-O-AA requires high regioselectivity to esterify the primary alcohol (C-6) while

leaving the reactive enediol groups (C-2, C-3) and the secondary alcohol (C-5) untouched.

Enzymatic Synthesis (Preferred)
Lipase-catalyzed transesterification is the gold standard for producing 6-O-AA due to the

enzyme's natural regioselectivity for primary alcohols.
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Catalyst:Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

Acyl Donor: Vinyl acetate or Ethyl acetate.

Solvent: t-Butanol or Acetone (anhydrous conditions are critical to prevent hydrolysis).

Conditions: 50–60°C, 24–48 hours.

Chemical Synthesis
Chemical acetylation using acetic anhydride or acetyl chloride is difficult to control and often

results in a mixture of 2-O-, 3-O-, 5-O-, and 6-O-acetyl derivatives, requiring extensive

purification (column chromatography).

Synthesis Pathway Diagram
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Figure 1: Regioselective enzymatic synthesis of 6-O-Acetylascorbic acid using Lipase B.

Reactivity & Stability Profile
Hydrolytic Stability
The acetyl ester bond at C-6 is susceptible to hydrolysis by esterases in vivo and by pH

extremes in vitro.

Acidic pH (<4): Relatively stable.

Neutral/Alkaline pH (>7): Rapid hydrolysis to L-ascorbic acid and acetic acid.
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Significance: This instability at physiological pH qualifies 6-O-AA as a prodrug. It remains

intact during storage (if dry/acidic) but releases active Vitamin C upon entering the biological

environment.

Oxidation Resistance
While the C-6 substitution does not directly protect the antioxidant center (C-2/C-3), it sterically

hinders the molecule slightly and alters its solvation shell. 6-O-AA generally exhibits superior

oxidative stability in formulation compared to free ascorbic acid, primarily because its lower

hygroscopicity reduces moisture-mediated degradation.

Biological Activity & Mechanisms[1][6][7]
Cytotoxicity & Anticancer Potential
Research indicates a distinct structure-activity relationship (SAR) for ascorbic acid derivatives.

2-O-substituted derivatives: Generally non-toxic and stable (e.g., Ascorbyl Glucoside).

6-O-substituted derivatives: Exhibit marked cytotoxicity against specific cancer cell lines

(e.g., P388 leukemia).

Mechanism: The increased lipophilicity of 6-O-AA facilitates rapid entry into the cell. Once

inside, intracellular esterases hydrolyze the ester, releasing high concentrations of Ascorbic

Acid. In the presence of intracellular metal ions (Fe²⁺/Cu²⁺), this high concentration of

ascorbate acts as a pro-oxidant, generating hydrogen peroxide (H₂O₂) via the Fenton

reaction, which induces apoptosis in cancer cells.

Cellular Uptake Mechanism
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Figure 2: Cellular uptake and activation mechanism of 6-O-Acetylascorbic acid as a prodrug.
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Experimental Protocols
Protocol: Lipase-Catalyzed Synthesis of 6-O-AA
Objective: Synthesize 6-O-AA with >90% regioselectivity.

Preparation: Dissolve L-ascorbic acid (10 mmol) in anhydrous t-butanol (50 mL). Note: Use

molecular sieves to ensure solvent is dry.

Acyl Donor Addition: Add Vinyl Acetate (30 mmol, 3 equiv).

Catalysis: Add immobilized Lipase B (Candida antarctica, e.g., Novozym 435) at 10% w/w

relative to substrate.

Incubation: Incubate in an orbital shaker at 55°C, 200 rpm for 24 hours.

Filtration: Filter off the enzyme and molecular sieves.

Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from an

ethanol/hexane mixture to obtain white crystals.

Validation: Confirm structure via ¹H-NMR (shift in C-6 protons) and melting point (148–

149°C).

Protocol: DPPH Radical Scavenging Assay
Objective: Compare the antioxidant kinetics of 6-O-AA vs. L-Ascorbic Acid.

Stock Solutions: Prepare 1 mM stock solutions of 6-O-AA and L-Ascorbic Acid in ethanol.

DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in

ethanol. (Solution should be deep purple).

Reaction: Mix 0.5 mL of sample solution with 3.0 mL of DPPH solution.

Incubation: Incubate in the dark at room temperature for 30 minutes.

Measurement: Measure absorbance at 517 nm (
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). Measure control DPPH absorbance (

).

Calculation:

Note: 6-O-AA may show slightly slower kinetics than AA due to the steric bulk of the acetyl

group, but the endpoint capacity should be stoichiometric (1:2 molar ratio with DPPH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [6-O-Acetylascorbic Acid: Chemical Properties &
Therapeutic Potential]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8564682#6-o-acetylascorbic-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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